![molecular formula C9H7N5S B1303693 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 338793-17-2](/img/structure/B1303693.png)

7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Übersicht

Beschreibung

The compound 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine ring system, which is a tricyclic structure that has been the subject of various synthetic studies. This compound is of interest due to its potential biological activities, which may include xanthine oxidase inhibition and antiproliferative effects against cancer cell lines .

Synthesis Analysis

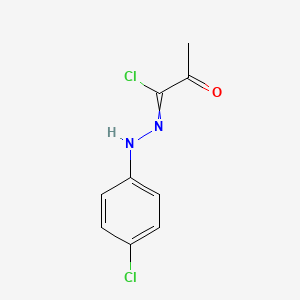

The synthesis of related thieno[1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves the condensation of hydrazinothieno pyrimidinones with orthoesters or through oxidative cyclization of benzylidenehydrazinothieno pyrimidinones. These methods lead to the formation of novel ring systems that can be further substituted to create a variety of derivatives . Additionally, parallel synthetic methods have been employed for the rapid preparation of substituted triazolopyrimidinones, which may be relevant for the synthesis of the compound .

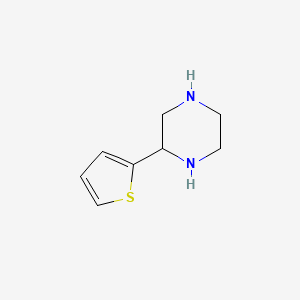

Molecular Structure Analysis

The molecular structure of 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine would be expected to exhibit tautomeric preferences, which can be established using techniques such as 2D NOESY experiments. The presence of the thienyl group and the triazolopyrimidine core suggests a complex molecular geometry that could influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of thieno[1,2,4]triazolopyrimidines includes their ability to undergo isomerization, as seen in the Dimroth-type rearrangement, which is a key step in the synthesis of certain derivatives . The fluorinated derivatives of related structures have been synthesized through cyclocondensation reactions, indicating that the compound may also participate in similar reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine are not detailed in the provided papers, related compounds exhibit properties that are characteristic of heterocyclic aromatic compounds. These properties include solubility in common organic solvents, stability under standard conditions, and the potential for varied biological activities. The introduction of substituents such as fluorine can significantly alter these properties, as seen in the case of fluorinated triazolotriazines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

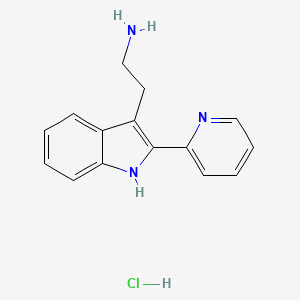

- Compounds closely related to 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine have been synthesized through various processes, showing the chemical versatility and potential for the creation of various derivatives. For instance, a series of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols were synthesized and evaluated for antimicrobial and antifungal activities, indicating the compound's potential in biomedical applications (Komykhov et al., 2017).

Biological Applications and Receptor Interaction

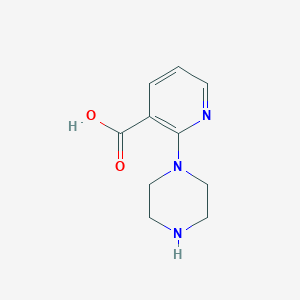

- A number of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were prepared and their binding affinity to the 5-HT6 receptor was evaluated, with some derivatives demonstrating high affinity and selectivity, making them potential candidates for further research in neurological and psychological disorders (Ivachtchenko et al., 2010).

Antimicrobial Activities

- The synthesis of various thieno and furopyrimidine derivatives, including structures related to 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, has been associated with antimicrobial activities. Compounds such as 8,9-dimethyl[1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine and others were prepared and showed promising results in antimicrobial activity screenings (Hossain & Bhuiyan, 2009).

Synthesis in Environmentally Friendly Conditions

- Studies have demonstrated the synthesis of related compounds under environmentally friendly conditions, such as the regioselective on-water synthesis of variously substituted pyrazolo[1,5-a]pyrimidines and [1,2,4]triazolo[1,5-a]pyrimidines, showcasing the potential for green chemistry applications (Gol et al., 2019).

Zukünftige Richtungen

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7-one structure have shown significant potential in various areas of research, including antiepileptic activity and as potential SARS-CoV-2 Main protease inhibitors . This suggests that “7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” and similar compounds may have promising future applications in medical and pharmaceutical research.

Eigenschaften

IUPAC Name |

7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5S/c10-8-12-9-11-4-3-6(14(9)13-8)7-2-1-5-15-7/h1-5H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOMCZWDEQGXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=NC3=NC(=NN23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377318 | |

| Record name | 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

CAS RN |

338793-17-2 | |

| Record name | 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

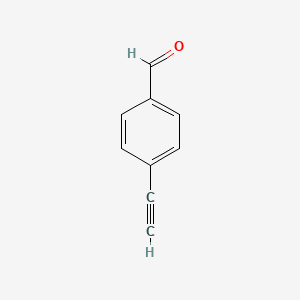

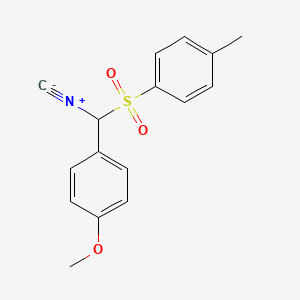

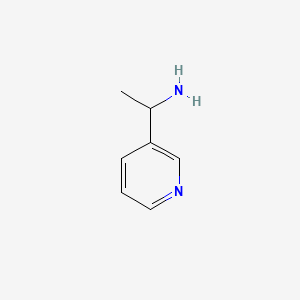

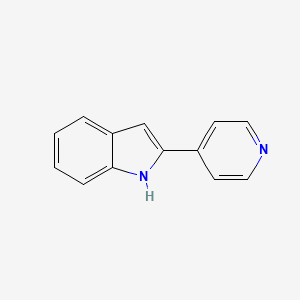

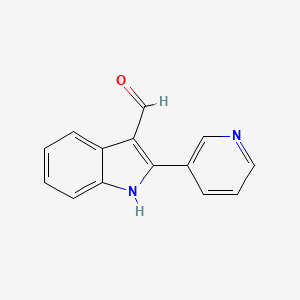

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)